molecular formula C12H13F2N3 B13248393 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline

2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline

Cat. No.: B13248393
M. Wt: 237.25 g/mol
InChI Key: CSNBQWKDKHQADT-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline is a fluorinated aromatic amine derivative featuring a propyl-linked imidazole moiety. Its structure combines an aniline core substituted with fluorine atoms at the 2- and 5-positions, coupled with a 3-(1H-imidazol-1-yl)propyl chain.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

2,5-difluoro-N-(3-imidazol-1-ylpropyl)aniline

InChI

InChI=1S/C12H13F2N3/c13-10-2-3-11(14)12(8-10)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9,16H,1,4,6H2

InChI Key

CSNBQWKDKHQADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NCCCN2C=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and 1H-imidazole.

    Formation of Propyl Linker: The propyl chain is introduced through a nucleophilic substitution reaction using 1-bromo-3-chloropropane.

    Coupling Reaction: The final step involves the coupling of the imidazole moiety with the difluoroaniline derivative under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various nucleophiles at the fluorine-substituted positions.

Scientific Research Applications

2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with metal ions, enzymes, and receptors.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of N-substituted anilines with heterocyclic appendages. Below is a comparative analysis with structurally related compounds from and other plausible analogs:

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)* Potential Applications
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline Aniline 2,5-difluoro; 3-(imidazolyl)propyl ~267.3 Enzyme inhibition, ligand design
tert-Butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate Piperazine 4-nitro-2-(trifluoromethyl)phenyl; tert-butyloxycarbonyl ~403.3 Kinase inhibition, proteomics
1-(4-Pyridinyl)-3-(2-quinolinyl)-2-Propen-1-one Chalcone derivative Pyridine; quinoline; α,β-unsaturated ketone ~274.3 Anticancer, antimicrobial

*Calculated based on standard atomic weights.

Key Observations:

Fluorine vs. Trifluoromethyl Groups : The 2,5-difluoro substitution in the target compound contrasts with the trifluoromethyl group in the piperazine derivative. Fluorine atoms enhance electronegativity and metabolic stability, while trifluoromethyl groups increase lipophilicity and steric bulk, impacting binding affinity .

Heterocyclic Linkers: The imidazole-propyl chain in the target compound provides a basic nitrogen for hydrogen bonding, similar to the pyridine and quinoline moieties in the chalcone analog. Imidazole’s aromaticity and protonation capacity make it versatile in coordinating metal ions or acidic residues in enzymes.

Methodological Considerations for Comparative Studies

While direct comparative data are absent in the evidence, crystallographic tools like SHELXL (for structure refinement) and WinGX (for crystallographic analysis) are critical for elucidating structural differences . For instance:

  • SHELXL enables precise refinement of fluorine and imidazole positions, revealing steric or electronic effects.
  • ORTEP-3 could visualize conformational differences in the propyl linker versus rigid backbones in analogs .

Biological Activity

2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline, also referred to as 2,5-DIFA, is a chemical compound characterized by a unique structure that includes a difluorinated aromatic ring and an imidazole moiety. This compound has gained attention in scientific research due to its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity of 2,5-DIFA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅Cl₂F₂N₃
  • Molecular Weight : 310.17 g/mol
  • CAS Number : 1803610-18-5

Research indicates that 2,5-DIFA may interact with various biological targets, primarily through enzyme inhibition. The compound's structure suggests potential binding to active sites of enzymes, which could disrupt specific cellular processes. Preliminary studies have indicated that similar compounds exhibit significant interactions with enzymes involved in critical biological pathways.

Enzyme Inhibition

The primary focus of studies on 2,5-DIFA has been its ability to inhibit specific enzymes. For instance:

  • Cyclooxygenase (COX) : Inhibiting COX enzymes can have anti-inflammatory effects and is a target for pain relief medications.
  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; inhibitors can be used in cancer treatment.

Biological Activity Overview

The biological activity of 2,5-DIFA can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme Inhibition Potential to inhibit COX and DHFR enzymes
Antiviral Activity Similar compounds have shown antiviral properties
Antibacterial Effects Moderate antibacterial activity against specific strains

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that 2,5-DIFA binds effectively to the active site of COX enzymes, leading to significant inhibition of their activity. This inhibition was measured through IC₅₀ values indicating the concentration required for 50% inhibition.
  • Antiviral Properties :
    • Research has shown that derivatives similar to 2,5-DIFA exhibit antiviral effects against viruses such as Hepatitis C and Influenza. The mechanism involves the suppression of viral replication through enzyme inhibition pathways.
  • Antibacterial Screening :
    • In vitro tests revealed that 2,5-DIFA exhibits moderate antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.

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